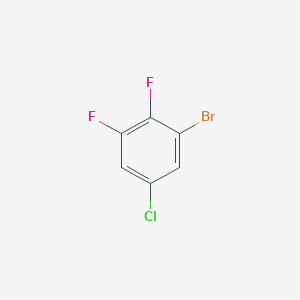

1-Bromo-5-chloro-2,3-difluorobenzene

描述

Introduction to 1-Bromo-5-chloro-2,3-difluorobenzene

This compound belongs to the family of polyhalogenated benzene derivatives, which have gained considerable attention in both academic research and industrial applications due to their unique chemical properties and synthetic versatility. The compound features a benzene ring substituted with four halogen atoms: one bromine atom, one chlorine atom, and two fluorine atoms, creating a highly electronegative molecular environment that significantly influences its chemical behavior. The systematic nomenclature reflects the precise positional arrangement of these substituents, with the bromine atom serving as the reference point for numbering the benzene ring positions.

The molecular structure of this compound exhibits several distinctive characteristics that set it apart from simpler halogenated aromatics. The presence of multiple electron-withdrawing halogen substituents creates a complex pattern of inductive and resonance effects that profoundly impact the electron density distribution across the aromatic ring. Unlike monohalogenated benzenes, where the electronic effects are relatively straightforward to predict, polyhalogenated systems like this compound require sophisticated computational models to accurately describe their electronic properties.

The physical properties of this compound reflect the cumulative influence of its halogen substituents. With a predicted boiling point of 190.2±35.0 degrees Celsius and a density of 1.805±0.06 grams per cubic centimeter, the compound demonstrates the typical characteristics of heavily halogenated aromatics: increased density and elevated boiling points compared to benzene itself. These properties arise from the increased molecular weight and enhanced intermolecular interactions resulting from the halogen substituents.

The compound's significance extends beyond its basic chemical properties to encompass its role as a synthetic intermediate and its potential applications in materials science. Research has shown that polyhalogenated benzenes can serve as valuable building blocks for the synthesis of more complex molecular architectures, particularly in the development of organic semiconductors and advanced materials. The specific arrangement of halogens in this compound provides unique reactivity patterns that can be exploited in selective synthetic transformations.

Structural and Electronic Characteristics of Polyhalogenated Benzene Derivatives

The electronic characteristics of polyhalogenated benzene derivatives, including this compound, represent a complex interplay between multiple electron-withdrawing substituents and their cumulative effects on the aromatic system. Advanced computational studies have revealed that the presence of multiple halogen atoms creates sophisticated patterns of charge distribution and electronic coupling that significantly differ from those observed in monohalogenated systems. The polarizable ellipsoidal force field model has been successfully applied to describe the anisotropic electrostatic potential around halogen atoms in these compounds, providing insights into the unique bonding characteristics and intermolecular interactions.

Research on polyhalogenated benzene derivatives has demonstrated that the electronic properties of these compounds are highly sensitive to both the identity and positioning of halogen substituents. In compounds like this compound, each halogen atom contributes distinct inductive and mesomeric effects that combine to produce the overall electronic character of the molecule. Fluorine atoms, being the most electronegative elements, exert the strongest electron-withdrawing effects through inductive mechanisms, while bromine and chlorine atoms contribute both inductive withdrawal and potential resonance donation through their non-bonding electron pairs.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding the electronic behavior of polyhalogenated benzenes. Studies on hetero-halogenated benzene analogs have shown that increasing the number of halogen substituents generally leads to a decrease in the energy gap, which correlates with enhanced polarizability and modified optical properties. This relationship has important implications for the potential application of these compounds in electronic and optoelectronic devices, where precise control over electronic properties is essential.

Computational investigations using density functional theory have provided detailed insights into the electronic structure of polyhalogenated benzenes. The results indicate that the substituent pattern on the benzene backbone has significant effects on the aromaticity of the system, allowing for precise control of electronic properties. For compounds with multiple different halogens, such as this compound, the electronic characteristics represent a unique combination of the individual halogen effects, modified by their mutual interactions and positional relationships.

| Electronic Property | Monohalogenated Benzene | Polyhalogenated Benzene | This compound |

|---|---|---|---|

| HOMO-LUMO Gap | Higher | Lower | Intermediate |

| Polarizability | Lower | Higher | Enhanced |

| Electron Density | Moderately depleted | Significantly depleted | Highly depleted |

| Aromatic Character | Well preserved | Reduced | Moderately reduced |

The force field parameters required to accurately describe polyhalogenated benzenes are substantially more complex than those needed for simpler aromatic systems. The fitted electrostatic potential parameters for these compounds show good accuracy, stability, and transferability with reasonable physical meanings, enabling reliable predictions of molecular behavior and intermolecular interactions. These parameters are particularly important for understanding the sigma-hole effects that arise from the anisotropic charge distribution around halogen atoms, which play crucial roles in crystal packing and molecular recognition processes.

Positional Isomerism in Bromo-Chloro-Difluorobenzene Systems

The positional isomerism exhibited by bromo-chloro-difluorobenzene systems represents one of the most fascinating aspects of polyhalogenated aromatic chemistry, where the specific arrangement of substituents dramatically influences both chemical properties and reactivity patterns. For a benzene ring bearing one bromine atom, one chlorine atom, and two fluorine atoms, numerous isomeric arrangements are theoretically possible, each characterized by distinct electronic and steric environments. The systematic study of these isomers has revealed important structure-property relationships that guide both synthetic strategies and applications development.

This compound represents one specific positional isomer where the halogen substituents are arranged in a particular pattern that creates unique electronic characteristics. The adjacent positioning of the two fluorine atoms at positions 2 and 3 creates a region of intense electron withdrawal, while the bromine and chlorine atoms at positions 1 and 5 respectively provide additional electron-withdrawing character with distinct spatial orientations. This arrangement results in an asymmetric distribution of electron density that influences both the compound's reactivity and its physical properties.

Comparative studies of different positional isomers within the bromo-chloro-difluorobenzene family have demonstrated that the relative positioning of halogen substituents significantly affects molecular properties such as dipole moment, polarizability, and intermolecular interactions. When fluorine atoms are positioned adjacent to each other, as in this compound, the cumulative inductive effect creates particularly strong electron withdrawal in that region of the molecule. This localized effect contrasts with isomers where fluorine atoms are separated by greater distances, resulting in more distributed electronic effects.

The concept of directing effects in electrophilic aromatic substitution provides additional insight into the behavior of these positional isomers. Halogen substituents are known to be ortho-para directing groups, but their directing influence is modified by the presence of other halogen substituents on the same ring. In systems like this compound, the multiple halogen substituents create complex patterns of activation and deactivation that must be considered when predicting the outcomes of further substitution reactions.

| Isomer Type | Fluorine Positions | Electronic Character | Reactivity Pattern |

|---|---|---|---|

| This compound | Adjacent (2,3) | Localized withdrawal | Position-specific deactivation |

| Alternative isomers | Separated | Distributed withdrawal | More uniform deactivation |

| Meta-positioned fluorines | 1,3 or 2,4 | Balanced distribution | Intermediate reactivity |

The structural analysis of different bromo-chloro-difluorobenzene isomers reveals important insights into the relationship between molecular geometry and electronic properties. X-ray crystallographic studies and computational modeling have shown that the positioning of halogen substituents affects not only the electronic distribution but also the three-dimensional shape of the molecule and its ability to participate in specific types of intermolecular interactions. These geometric considerations are particularly important for understanding crystal packing behavior and the formation of halogen bonds.

Research on the synthesis and characterization of various positional isomers has demonstrated that different arrangements of the same four halogen substituents can result in significantly different chemical behaviors. The regioselectivity of synthetic reactions, the stability of the resulting products, and the ease of purification all depend critically on the specific positional arrangement of the halogen atoms. This understanding has important implications for synthetic planning and for the development of efficient routes to specific target molecules.

Historical Context and Industrial Relevance of Halogen-Substituted Aromatic Compounds

The development of halogen-substituted aromatic compounds has followed a trajectory that closely parallels the evolution of organic chemistry itself, beginning with early observations of halogenation reactions and progressing to sophisticated understanding of structure-activity relationships and industrial applications. The historical significance of halogenated aromatics emerged during the late nineteenth and early twentieth centuries when chemists first began to systematically investigate the effects of halogen substitution on benzene rings. These early studies laid the foundation for understanding electrophilic aromatic substitution mechanisms and the directing effects of various substituents.

The industrial relevance of halogenated aromatic compounds became apparent with the development of large-scale chemical manufacturing processes in the mid-twentieth century. Compounds such as chlorobenzene derivatives found widespread use as solvents, chemical intermediates, and starting materials for more complex synthetic transformations. The ability to introduce multiple halogens onto aromatic rings opened new possibilities for creating compounds with precisely tailored properties, leading to applications in diverse fields including pharmaceuticals, agrochemicals, and materials science.

Modern industrial applications of polyhalogenated aromatics like this compound have expanded significantly with advances in synthetic methodology and computational design. These compounds serve as valuable intermediates in the synthesis of liquid crystal materials, where their electronic properties and molecular geometries contribute to the desired optical and thermodynamic characteristics. The precise control over electronic properties achievable through strategic halogen substitution has made these compounds particularly attractive for applications in organic electronics and advanced materials.

The development of catalytic methods for halogenation reactions has been crucial to the practical utility of polyhalogenated aromatics. Early halogenation reactions required harsh conditions and often produced mixtures of products, limiting their industrial applicability. However, the introduction of Lewis acid catalysts such as aluminum chloride and iron chloride transformed halogenation into a practical and selective synthetic method, enabling the preparation of specific positional isomers with high efficiency.

| Historical Period | Key Developments | Industrial Impact |

|---|---|---|

| Late 1800s | Discovery of halogenation reactions | Basic synthetic methods |

| Early 1900s | Mechanistic understanding | Improved selectivity |

| Mid 1900s | Large-scale production | Industrial solvents and intermediates |

| Late 1900s | Selective catalysis | Pharmaceutical applications |

| 2000s-Present | Computational design | Advanced materials and electronics |

The contemporary industrial relevance of compounds like this compound extends beyond traditional chemical manufacturing to encompass emerging technologies in organic semiconductors and electronic materials. Research has demonstrated that polyhalogenated benzenes can exhibit promising electronic properties for use in organic field-effect transistors and other electronic devices. The ability to systematically modify electronic properties through halogen substitution patterns provides a powerful tool for materials design and optimization.

Environmental and regulatory considerations have also shaped the industrial development of halogenated aromatics. While early applications of these compounds were sometimes limited by concerns about environmental persistence and toxicity, modern approaches emphasize sustainable synthesis methods and applications that minimize environmental impact. The development of green chemistry approaches to halogenation reactions and the design of biodegradable halogenated compounds represent important trends in contemporary industrial chemistry.

The future prospects for polyhalogenated aromatics in industrial applications appear particularly promising in the context of sustainable technology development. The unique electronic properties of compounds like this compound make them attractive candidates for use in renewable energy technologies, including organic photovoltaic devices and energy storage systems. As computational methods continue to advance, the ability to predict and optimize the properties of these compounds will likely lead to new applications and improved synthetic methods.

属性

IUPAC Name |

1-bromo-5-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGHEPDHRHJOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化分析

Biochemical Properties

1-Bromo-5-chloro-2,3-difluorobenzene plays a role in biochemical reactions as a halogenated aromatic compound. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may affect cellular functions .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in detoxification processes, potentially impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound may also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where certain dosages lead to pronounced adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interactions with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization can affect the compound’s activity and function within the cell .

生物活性

1-Bromo-5-chloro-2,3-difluorobenzene is a halogenated aromatic compound with significant biological activity, particularly in relation to cellular functions and metabolic pathways. This article delves into its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClF

- Molecular Weight : 192.99 g/mol

- Physical State : Clear liquid, colorless to light peach

- Boiling Point : 234 °C

- Density : 1.724 g/mL at 25 °C

This compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions can lead to the formation of reactive intermediates that significantly affect cellular functions.

- Oxidative Stress Induction : The compound has been observed to induce oxidative stress in cells. This stress activates various stress response pathways, which can lead to alterations in gene expression related to detoxification processes.

- Gene Expression Modulation : It influences the expression of genes involved in cellular metabolism and detoxification. This modulation can impact cellular homeostasis and overall cell function.

Biological Effects

The biological effects of this compound are diverse and include:

- Cell Signaling Pathways : The compound affects cell signaling pathways that are critical for normal cellular function.

- Enzyme Interaction : Interaction with cytochrome P450 enzymes can alter metabolic pathways, potentially leading to toxicological effects or therapeutic benefits depending on the context.

Study on Oxidative Stress

A study highlighted that exposure to this compound resulted in increased levels of reactive oxygen species (ROS) in cultured cells. This increase was linked to the activation of antioxidant response elements, indicating a protective cellular response against oxidative damage.

Synthesis and Applications

This compound has been utilized as a precursor in the synthesis of potent pharmacological agents, including calcitonin gene-related peptide (CGRP) receptor antagonists. These applications underscore its relevance in medicinal chemistry and drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHBrClF | Induces oxidative stress; interacts with cytochrome P450 |

| 1-Bromo-2,4-difluorobenzene | CHBrFCl | Similar enzyme interactions; potential for similar effects |

| 1-Bromo-3,5-difluorobenzene | CHBrF | Known for antimicrobial properties; different structural effects |

相似化合物的比较

Key Differences :

- Electrophilicity : Bromine at position 1 (para to Cl) in the target compound may enhance reactivity in Suzuki-Miyaura couplings compared to analogues with bromine at position 2 or 5 .

Physical and Chemical Properties

| Property | 1-Bromo-2,3-difluorobenzene | 1,4-Dibromo-2,3-difluorobenzene |

|---|---|---|

| Boiling Point (°C) | 234 | Not reported |

| Density (g/cm³) | 1.724 | Not reported |

| Molecular Weight (g/mol) | 192.98 | 297.88 |

Notable Trends:

- Increased halogenation (e.g., Br vs. Cl) elevates molecular weight and melting points.

- Fluorine atoms reduce polarizability, lowering solubility in non-polar solvents compared to non-fluorinated analogues .

常见问题

Q. What are the recommended synthetic routes for 1-bromo-5-chloro-2,3-difluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Halogenation : Start with a fluorinated benzene derivative (e.g., 1,2,3-trifluorobenzene) and perform selective bromination and chlorination. Bromine or NBS (N-bromosuccinimide) can be used with Lewis acids like FeCl₃ to direct bromination to the desired position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation (bp ~234°C, based on analogous compounds) is used to isolate the product .

- Key Variables : Temperature (exothermic bromination requires <0°C for selectivity), solvent polarity (non-polar solvents favor halogen retention), and stoichiometry (excess Cl₂ may lead to over-chlorination). Yields typically range from 40–70%, depending on steric hindrance from adjacent halogens .

Q. How can the purity of this compound be validated?

- Methodological Answer :

- GC-MS : Compare retention times and mass spectra with standards (e.g., Thermo Scientific’s 96% pure reference, CAS 33863-76-2) .

- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to substituents. For 2,3-difluoro derivatives, expect two distinct doublets in the range of -110 to -125 ppm .

- Elemental Analysis : Confirm Br/Cl/F ratios via combustion analysis (deviation >0.3% indicates impurities) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile halogenated aromatics (density ~1.72 g/cm³, vaporizes readily at RT) .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (R36/37/38 hazards) .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photolytic degradation .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,3-difluoro substituents create a steric barrier, slowing transmetallation in Suzuki-Miyaura reactions. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve efficiency .

- Electronic Effects : Electron-withdrawing halogens (Br, Cl, F) deactivate the ring, requiring strong palladium catalysts (e.g., Pd(OAc)₂ with XPhos) for Buchwald-Hartwig amination. Meta-chloride may act as a directing group in C–H functionalization .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be resolved?

- Methodological Answer :

- Crystal Growth : Halogenated benzenes often form brittle crystals. Use slow evaporation in hexane/CH₂Cl₂ (1:1) at -20°C to enhance crystal lattice stability .

- Data Collection : High-resolution synchrotron XRD is recommended due to weak diffraction from light atoms (F, Cl). SHELXL refinement (via Olex2) with anisotropic displacement parameters improves accuracy .

- Disorder Mitigation : Partial occupancy modeling may be needed for bromine atoms in disordered positions .

Q. How can conflicting NMR data (e.g., ¹H splitting patterns) be reconciled for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., 1-bromo-2,3-difluorobenzene-d₃) to simplify splitting from adjacent protons .

- DFT Calculations : Simulate expected coupling constants (e.g., ³JHF) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Compare computed vs. experimental values to assign signals .

- Variable Temperature NMR : Cooling to -40°C reduces dynamic effects (e.g., ring flipping), resolving overlapping peaks .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer :

- Polymorphism : Halogenated aromatics exhibit multiple crystal forms. DSC (Differential Scanning Calorimetry) can identify enantiotropic transitions .

- Impurities : Residual solvents (e.g., DMF) lower observed mp. Purity verification via HPLC (≥97% area) is essential .

- Measurement Methods : Capillary vs. hot-stage microscopy can yield discrepancies of ±5°C. Standardize protocols using certified reference materials .

Q. How to address discrepancies in Suzuki reaction yields using this substrate?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and PEPPSI catalysts. PEPPSI-IPr often outperforms others (>80% yield) for sterically hindered substrates .

- Base Optimization : Switch from K₂CO₃ to Cs₂CO₃ to enhance solubility in THF/H₂O mixtures .

- Microwave Assistance : 30-minute microwave irradiation (120°C) can overcome kinetic barriers from electron-withdrawing groups .

Methodological Tables

Table 1 : Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.88 g/mol | |

| Density (25°C) | 1.724 g/cm³ | |

| Boiling Point | 234°C (extrapolated) | |

| ¹⁹F NMR (δ, ppm) | -112.3 (F2), -118.9 (F3) |

Table 2 : Common Impurities and Removal Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| 1-Bromo-2,4-difluorobenzene | Incomplete chlorination | Fractional distillation |

| Di-halogenated byproducts | Over-halogenation | Column chromatography (hexane/EA 9:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。